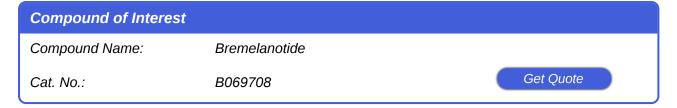


The Discovery and Development of Bremelanotide (PT-141): A Technical Guide

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An In-depth Overview for Researchers and Drug Development Professionals

Executive Summary

Bremelanotide, also known as PT-141, is a first-in-class synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist, primarily targeting the MC3 and MC4 receptors in the central nervous system to modulate pathways associated with sexual desire and arousal. Developed by Palatin Technologies, its journey from an unexpected discovery during tanning research to a U.S. Food and Drug Administration (FDA)-approved treatment for hypoactive sexual desire disorder (HSDD) in premenopausal women represents a significant advancement in sexual medicine. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of **bremelanotide**.

Discovery and Origins

The discovery of PT-141's effects on sexual function was serendipitous. It originated from research in the 1980s at the University of Arizona on synthetic analogs of α -MSH, aimed at developing sunless tanning agents.[1] One such analog, Melanotan II, was observed to induce spontaneous erections as an unexpected side effect in male volunteers during early clinical testing.[2]

Recognizing this potential, researchers at Palatin Technologies modified Melanotan II to create a new compound that retained the pro-erectile effects while minimizing the pigmentary



influence.[3] This led to the development of **bremelanotide** (PT-141), a cyclic heptapeptide derivative of Melanotan II.[4] Unlike its predecessor, PT-141 was specifically optimized for its effects on sexual arousal, acting centrally within the brain rather than through the vascular system.[5]

Mechanism of Action

Bremelanotide is a non-selective agonist of several melanocortin receptors (MCRs), with a binding potency order of MC1R > MC4R > MC3R > MC5R > MC2R. Its therapeutic effects on sexual desire are primarily attributed to its agonist activity at the melanocortin-4 receptor (MC4R) and melanocortin-3 receptor (MC3R), which are densely expressed in key areas of the central nervous system.

The medial preoptic area (mPOA) of the hypothalamus is a critical brain region for modulating sexual behaviors. Animal studies suggest that **bremelanotide** activates presynaptic MC4Rs on neurons within the mPOA. This activation triggers a downstream signaling cascade, leading to an increased release of the neurotransmitter dopamine. Dopamine is a key component of the brain's reward and motivation circuitry and is strongly implicated in modulating sexual desire and arousal.

Signaling Pathway

Activation of the MC4R, a G-protein coupled receptor (GPCR), primarily initiates the Gs/adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately modulating neuronal activity and neurotransmitter release. Other signaling pathways, including Gq/11/phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) activation, have also been associated with MC4R stimulation.





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Bremelanotide's primary signaling cascade in the CNS.

Preclinical Development

Preclinical studies were crucial in establishing the pharmacological profile of **bremelanotide** and its specific effects on female sexual behavior.

Key Preclinical Model: Ovariectomized, Hormone- Primed Female Rats

A key experimental model utilized ovariectomized female rats, which allows for precise control over the hormonal environment. This model enables the assessment of appetitive (proceptive) sexual behaviors, which are considered analogous to sexual desire in humans.

Experimental Protocol:

- Subjects: Adult female Long-Evans rats are ovariectomized.
- Hormone Priming: To induce sexual receptivity, rats are treated with subcutaneous injections
 of estradiol benzoate followed by progesterone approximately 48 and 4 hours before testing,
 respectively.



- Drug Administration: **Bremelanotide** (e.g., doses of 50, 100, 200 μg/kg) or a saline vehicle is administered subcutaneously shortly before the behavioral test.
- Behavioral Testing: Females are placed in specialized testing chambers (e.g., bilevel pacing chambers) with a sexually vigorous male.
- Outcome Measures: Appetitive behaviors are quantified, including:
 - Solicitations: Head-to-head contact with the male followed by an abrupt departure.
 - Hops and Darts: Distinctive hopping and darting movements.
 - Pacing: The female's control over the timing of sexual contact. Consummatory behaviors like the lordosis posture (a reflexive posture indicating receptivity to mounting) are also measured.

Key Findings: Preclinical studies consistently demonstrated that **bremelanotide** significantly and selectively increased appetitive sexual behaviors, such as solicitations, in female rats without affecting the reflexive lordosis posture. This selective effect on proceptive behaviors provided strong evidence that **bremelanotide** acts on the motivational or "desire" components of sexual response, forming the basis for its development for HSDD.

Clinical Development

The clinical development program for **bremelanotide** involved a comprehensive series of Phase 1, 2, and 3 trials to establish its pharmacokinetic profile, efficacy, and safety.

Pharmacokinetics

Bremelanotide is administered via subcutaneous injection. Its pharmacokinetic properties are summarized in the table below.



Parameter	Value	Citation(s)
Bioavailability	~100%	
Time to Peak Plasma Conc. (Tmax)	~1.0 hour (range: 0.5-1.0 hours)	
Peak Plasma Concentration (Cmax)	72.8 ng/mL	
Area Under the Curve (AUC)	276 hr*ng/mL	-
Plasma Protein Binding	21%	-
Metabolism	Hydrolysis of peptide bonds	-
Elimination Half-Life (t½)	~2.7 hours (range: 1.9-4.0 hours)	-
Excretion	64.8% in urine, 22.8% in feces	-

Phase 2 Clinical Trial (NCT01382719)

A key Phase 2b dose-finding study evaluated the efficacy and safety of subcutaneously administered **bremelanotide** in premenopausal women with HSDD and/or Female Sexual Arousal Disorder (FSAD).

Experimental Protocol:

- Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 327 premenopausal women with HSDD or FSAD.
- Intervention: Patients were randomized to receive placebo or bremelanotide at doses of 0.75 mg, 1.25 mg, or 1.75 mg, self-administered subcutaneously on an as-needed basis over 12 weeks.
- Primary Endpoint: Change from baseline in the number of satisfying sexual events (SSEs) per month.



 Secondary Endpoints: Changes in the Female Sexual Function Index (FSFI) total score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) total score.

Key Phase 2 Efficacy Results:

Endpoint (Change from Baseline)	Placebo	Bremelanotide (1.25/1.75 mg pooled)	P-value	Citation(s)
Satisfying Sexual Events / Month	+0.2	+0.7	0.0180	
FSFI Total Score	+1.9	+3.6	0.0017	-
FSDS-DAO Total Score	-6.8	-11.1	0.0014	-

The results of this trial demonstrated a dose-responsive improvement in sexual function and a reduction in distress, with the 1.75 mg dose showing an optimal balance of efficacy and tolerability, which was selected for the Phase 3 program.

Phase 3 Clinical Trials (The RECONNECT Studies)

The efficacy and safety of **bremelanotide** were definitively established in two identical, pivotal Phase 3 trials, known as the RECONNECT studies (NCT02333071 and NCT02338960).

Experimental Protocol:

- Design: Two identical randomized, double-blind, placebo-controlled, multicenter trials.
- Participants: A total of 1,247 premenopausal women with acquired, generalized HSDD were included in the safety population.
- Intervention: Patients were randomized 1:1 to receive either bremelanotide 1.75 mg or placebo, self-administered subcutaneously via an autoinjector on an as-needed basis for 24 weeks.
- Co-Primary Efficacy Endpoints:





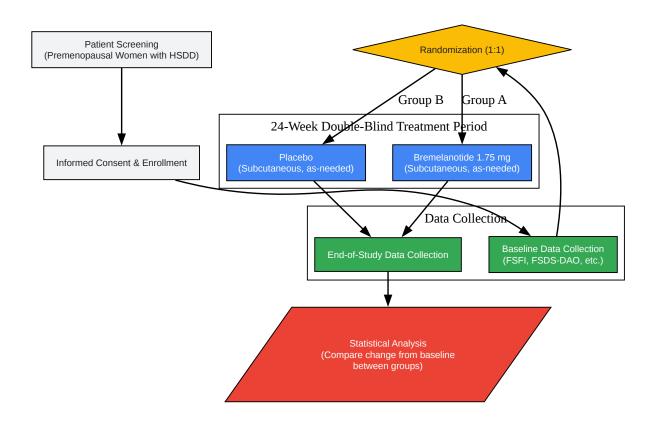


- Change from baseline to end-of-study in the FSFI-Desire Domain (FSFI-D) score.
- Change from baseline to end-of-study in the score for distress related to low sexual desire (FSDS-DAO Item 13).

Methodology for Primary Endpoints:

- Female Sexual Function Index (FSFI): A 19-item self-report questionnaire assessing six domains of sexual function over the past four weeks. The Desire domain consists of two questions, with a final score ranging from 1.2 to 6.0.
- Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO): A validated scale to
 measure distress related to sexual dysfunction. Item 13 specifically asks, "How often did you
 feel bothered by low sexual desire?". The score is reversed for analysis, so a negative
 change indicates improvement.





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Workflow of the Phase 3 RECONNECT clinical trials.

Key Phase 3 Efficacy Results (Integrated Data):



Endpoint (Change from Baseline)	Placebo	Bremelanotide 1.75 mg	P-value	Citation(s)
FSFI-Desire Domain Score	-	+0.35	<0.001	
FSDS-DAO Item 13 Score (Distress)	-	-0.33	<0.001	

The RECONNECT studies successfully met both co-primary endpoints, demonstrating that **bremelanotide** produced statistically significant and clinically meaningful improvements in sexual desire and reductions in associated distress compared to placebo.

Safety and Tolerability

Across the clinical development program, **bremelanotide** was generally well-tolerated. The most common adverse events are summarized below.

Adverse Event	Placebo Incidence (%)	Bremelanotide 1.75 mg Incidence (%)	Citation(s)
Nausea	1.3%	40.0%	_
Flushing	1.3%	20.3%	
Injection Site Reactions	0.5%	13.0%	_
Headache	1.9%	11.3%	_
Vomiting	-	4.8%	-

Nausea was typically mild to moderate and most common with the initial doses. A transient increase in blood pressure, peaking within 4 hours post-dose and returning to baseline by 8-10 hours, was also observed.



Regulatory Approval and Timeline

The successful outcomes of the Phase 3 RECONNECT studies formed the basis of the New Drug Application (NDA) submitted to the U.S. Food and Drug Administration (FDA).



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Key milestones in the development and approval of **Bremelanotide**.

On June 21, 2019, the FDA approved **bremelanotide**, marketed under the brand name Vyleesi®, for the treatment of acquired, generalized HSDD in premenopausal women. This marked a significant milestone, providing a new, as-needed pharmacological treatment option for a condition with significant unmet medical need.

Conclusion

The development of **bremelanotide** (PT-141) from a serendipitous observation to an FDA-approved therapy is a testament to targeted drug design and rigorous clinical evaluation. By acting on central melanocortin pathways, it offers a novel mechanism of action for treating hypoactive sexual desire disorder that is distinct from hormonal or vascular approaches. The comprehensive preclinical and clinical data demonstrate its efficacy in increasing sexual desire and reducing related distress, supported by a well-characterized safety profile. For researchers and drug development professionals, the story of **bremelanotide** serves as a compelling case study in neuropeptide pharmacology and the successful translation of a CNS-acting agent to address complex conditions like female sexual dysfunction.

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